1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine
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Overview
Description
1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine is an organic compound that features a piperidine ring substituted with a 4-bromo-3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with piperidin-3-amine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a fluorophenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Fluorophenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromo-2-fluorophenyl)methyl]piperidin-3-amine
- 1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine
- 1-[(4-Bromo-3-chlorophenyl)methyl]piperidin-3-amine
Uniqueness
1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and binding properties. This dual substitution pattern can enhance its potential as a versatile building block in organic synthesis and its specificity in biological applications.
Properties
Molecular Formula |
C12H16BrFN2 |
---|---|
Molecular Weight |
287.17 g/mol |
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C12H16BrFN2/c13-11-4-3-9(6-12(11)14)7-16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,7-8,15H2 |
InChI Key |
SMIIMEFMBUCPNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)Br)F)N |
Origin of Product |
United States |
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